4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate

Description

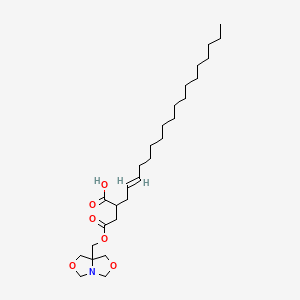

This compound is a heterocyclic derivative featuring a bicyclic oxazolo-oxazole core (1H,3H,5H-oxazolo[3,4-c]oxazole) substituted with a methyl group at the 7a position. The structure is further functionalized with a hydrogen 2-octadec-2-enylsuccinate ester, introducing a long unsaturated alkyl chain (C18 with a double bond at position 2) .

Properties

CAS No. |

93783-52-9 |

|---|---|

Molecular Formula |

C28H49NO6 |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

(E)-2-[2-oxo-2-(1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethoxy)ethyl]icos-4-enoic acid |

InChI |

InChI=1S/C28H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27(31)32)19-26(30)35-22-28-20-33-23-29(28)24-34-21-28/h16-17,25H,2-15,18-24H2,1H3,(H,31,32)/b17-16+ |

InChI Key |

JRAMIYMUAKPWJF-WUKNDPDISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC12COCN1COC2)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC12COCN1COC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate typically involves multiple steps:

Formation of the Oxazolo-Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Aliphatic Chain: The long aliphatic chain is introduced through esterification or amidation reactions.

Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Effects

- Alkyl Chain Length and Unsaturation: The target compound’s 2-octadec-2-enylsuccinate group imparts significant hydrophobicity compared to analogs like the methanol derivative (CAS 59720-42-2, C₇H₁₃NO₄). This unsaturated chain may enhance lipid solubility, making it suitable for emulsification or as a plasticizer .

- Functional Groups : The dimethyl-substituted analog (C₆H₁₀N₂O₃) demonstrates enhanced reactivity in crosslinking collagen fibers during leather tanning, attributed to methyl groups increasing steric accessibility . In contrast, the ethyl-substituted analog (CAS 7747-35-5) lacks polar groups, aligning with its role as an inert pesticide component .

Biological Activity

The compound 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate is a derivative of oxazolo compounds that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H41N3O4

- Molecular Weight : 421.59 g/mol

- CAS Number : Not specified in the current literature.

The biological activity of this compound is primarily attributed to its interaction with cellular microtubules. Similar to paclitaxel, it stabilizes microtubules, which plays a crucial role in cell division and intracellular transport. This stabilization can prevent the normal breakdown of microtubules during mitosis, leading to apoptosis in rapidly dividing cells such as cancer cells.

Anticancer Activity

Research indicates that compounds with oxazolo structures exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through microtubule stabilization.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Microtubule stabilization |

| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly against beta-amyloid-induced neurodegeneration associated with Alzheimer's disease. It appears to enhance neuronal survival and reduce oxidative stress.

- Study Findings :

- In vitro studies using neuronal cell cultures demonstrated a reduction in cell death when exposed to beta-amyloid peptides.

- The compound's neuroprotective mechanism is believed to involve the modulation of signaling pathways related to oxidative stress and inflammation.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of the compound against oxidative stress.

- Methodology : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative agents.

- Results : Significant reduction in neuronal death was observed at concentrations above 10 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases.

-

Case Study on Anticancer Activity :

- Objective : To assess the efficacy of the compound on breast cancer cells.

- Methodology : MCF-7 cells were treated with different doses of the compound over 48 hours.

- Results : The compound exhibited an IC50 value of 12.8 µM, suggesting potent anticancer activity through apoptosis induction.

Pharmacokinetics

Preliminary studies indicate that this compound can cross the blood-brain barrier effectively, which is crucial for its neuroprotective applications. Further pharmacokinetic evaluations are necessary to establish its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.